molecular formula C11H13FO3 B1490636 Methyl 3-(3-fluoro-4-methoxyphenyl)propanoate CAS No. 1036396-15-2

Methyl 3-(3-fluoro-4-methoxyphenyl)propanoate

Cat. No.: B1490636
CAS No.: 1036396-15-2
M. Wt: 212.22 g/mol
InChI Key: UFFGNSKYXYPMFH-UHFFFAOYSA-N
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Description

Methyl 3-(3-fluoro-4-methoxyphenyl)propanoate is a fluorinated aromatic propanoate ester characterized by a phenyl ring substituted with a fluorine atom at the meta-position and a methoxy group at the para-position. The ester functional group (methyl propanoate) enhances its lipophilicity, influencing its pharmacokinetic properties and reactivity.

Properties

IUPAC Name

methyl 3-(3-fluoro-4-methoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3,5,7H,4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFGNSKYXYPMFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: Methyl 3-(3-fluoro-4-methoxyphenyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties. Medicine: It serves as a precursor in the synthesis of various drug candidates, particularly those targeting inflammatory and infectious diseases. Industry: The compound is utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism by which Methyl 3-(3-fluoro-4-methoxyphenyl)propanoate exerts its effects depends on its specific application. For instance, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. In antioxidant applications, it may neutralize free radicals through electron donation.

Molecular Targets and Pathways Involved:

  • Microbial Cell Membranes: Disruption of membrane structure and function.

  • Free Radicals: Neutralization through electron donation and stabilization.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Methyl 3-(4-Methoxyphenyl)Propanoate (CAS 15823-04-8)
  • Structure : Lacks the meta-fluoro substituent.
  • Molecular Weight : 194.227 g/mol .
  • Key Differences: Reduced electronegativity and steric hindrance compared to the fluoro analog.
Methyl 3-(6-Hydroxy-4-Methoxybenzofuran-5-yl)Propanoate
  • Structure : Features a benzofuran moiety instead of a phenyl ring, with a hydroxy group at C6 and methoxy at C3.
  • Key Differences :
    • Enhanced planarity and conjugation due to the fused benzofuran system, likely increasing UV absorption and fluorescence properties .
    • The hydroxy group introduces hydrogen-bonding capability, improving solubility in polar solvents.
Methyl [4-(Trifluoromethyl)benzoyl]Acetate (CAS 38642-49-8)
  • Structure : Substituted with a trifluoromethyl (-CF₃) group instead of fluorine and methoxy.
  • Key Differences :
    • Greater electron-withdrawing effect from -CF₃, significantly lowering the pKa of adjacent protons .
    • Higher thermal stability due to the robust -CF₃ group.
Thalidomide Analogs
  • Methyl 3-(4-Nitrophthalimido)-3-(3,4-Dimethoxyphenyl)Propanoate (4NO2PDPMe) Exhibits potent uterus-relaxant activity in human myometrium, attributed to nitric oxide modulation . The nitro group enhances oxidative stability but may increase toxicity risks.
Methyl 3-[(4-Chlorophenyl)Sulfonyl]Propanoate
  • Activity : Precursor to hydrazide hydrazones with antimicrobial properties against Staphylococcus aureus and Candida albicans .
  • Key Feature : The sulfonyl group introduces strong electrophilic character, facilitating nucleophilic attacks in synthetic pathways.

Data Table: Key Analogs and Properties

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
Methyl 3-(3-fluoro-4-methoxyphenyl)propanoate 3-F, 4-OCH₃ ~196.19 (estimated) High lipophilicity, unconfirmed bioactivity
Methyl 3-(4-methoxyphenyl)propanoate 4-OCH₃ 194.227 Baseline for fluorinated analogs
Methyl 3-(6-hydroxy-4-methoxybenzofuran-5-yl)propanoate Benzofuran, 6-OH, 4-OCH₃ 254.238 Fluorescent, antioxidant potential
Methyl [4-(trifluoromethyl)benzoyl]acetate 4-CF₃, acetylated 246.17 Electron-deficient, thermal stability
4NO2PDPMe Phthalimide-NO₂, 3,4-di-OCH₃ Not reported Uterus-relaxant, NO modulation

Biological Activity

Methyl 3-(3-fluoro-4-methoxyphenyl)propanoate is an organic compound notable for its unique molecular structure, which includes a methyl ester group and a propanoate functional group. The presence of a fluorine atom and a methoxy group on the phenyl ring enhances its chemical reactivity and potential biological activity. This article delves into the biological activity of this compound, summarizing relevant research findings, potential pharmacological properties, and comparisons with similar compounds.

Molecular Formula

  • Chemical Formula : C12H11F O3
  • Molecular Weight : Approximately 224.21 g/mol

Structural Features

The compound features:

  • A methyl ester group.
  • A propiolate functional group.
  • A phenyl ring substituted with a fluorine atom and a methoxy group.

These structural characteristics contribute to its lipophilicity, potentially influencing interactions with biological targets.

Pharmacological Properties

Research indicates that compounds with structural similarities to this compound often exhibit various biological activities, including:

  • Anti-inflammatory effects
  • Analgesic properties
  • Anticancer activities

The specific interactions of this compound with biological pathways are not fully elucidated but suggest potential therapeutic applications.

Interaction Studies

Interaction studies focus on how this compound engages with various biological targets. The presence of the methoxy and fluoro substituents may enhance these interactions by modulating enzyme or receptor activity.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure FeaturesUnique Properties
Methyl 4-methoxybenzoateMethoxy group on a benzoateCommonly used as a flavoring agent
Ethyl 3-(4-fluorophenyl)propanoateFluorinated phenyl substituentExhibits anti-inflammatory properties
Methyl 2-(4-fluorophenyl)acetateAcetate functional groupPotential analgesic effects
Methyl 2-(3-fluorophenyl)propanoateSimilar propanoate structureInvestigated for anticancer activity

This table illustrates how this compound stands out due to its specific combination of functional groups, which may confer distinctive reactivity patterns and biological activities compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-(3-fluoro-4-methoxyphenyl)propanoate
Reactant of Route 2
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Methyl 3-(3-fluoro-4-methoxyphenyl)propanoate

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